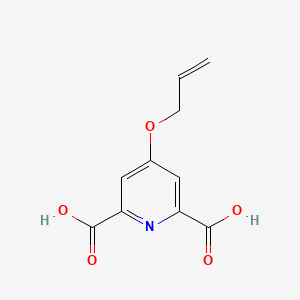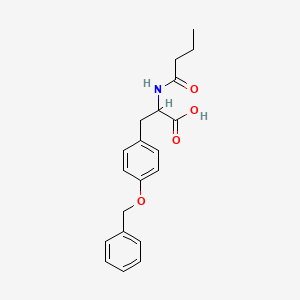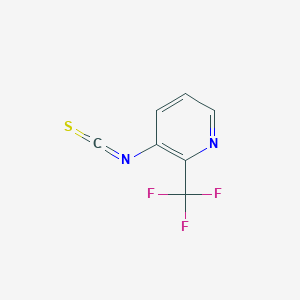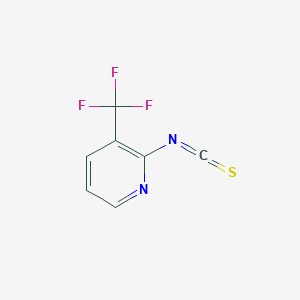![molecular formula C17H24N2O5 B13703043 Ethyl 7-Oxo-1-[2-[(2-tetrahydropyranyl)oxy]ethyl]-4,5,6,7-tetrahydroindazole-3-carboxylate](/img/structure/B13703043.png)
Ethyl 7-Oxo-1-[2-[(2-tetrahydropyranyl)oxy]ethyl]-4,5,6,7-tetrahydroindazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD32662372” is a chemical entity with unique properties and potential applications in various scientific fields. It is known for its stability and reactivity, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of “MFCD32662372” involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically includes:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure by introducing specific substituents.
Step 3: Purification of the compound using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of “MFCD32662372” is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize waste. Key parameters include temperature, pressure, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD32662372” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its reactivity and properties.
Reduction: Reduction reactions can convert “MFCD32662372” into its reduced form, which may have different applications.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituents involved but typically include catalysts and solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more stable, lower oxidation state products.
Applications De Recherche Scientifique
“MFCD32662372” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which “MFCD32662372” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
“MFCD32662372” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: Known for its high reactivity and use in similar applications.
Compound B: Shares structural similarities but differs in its functional groups and reactivity.
Compound C: Used in different industrial applications but has comparable stability and properties.
Propriétés
Formule moléculaire |
C17H24N2O5 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
ethyl 1-[2-(oxan-2-yloxy)ethyl]-7-oxo-5,6-dihydro-4H-indazole-3-carboxylate |
InChI |
InChI=1S/C17H24N2O5/c1-2-22-17(21)15-12-6-5-7-13(20)16(12)19(18-15)9-11-24-14-8-3-4-10-23-14/h14H,2-11H2,1H3 |
Clé InChI |
NXCIGGVEZXUYIK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C2=C1CCCC2=O)CCOC3CCCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


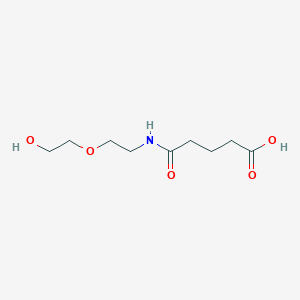
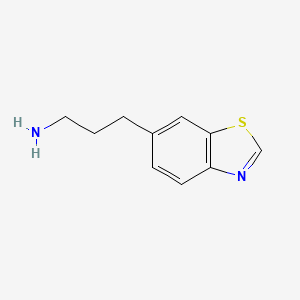
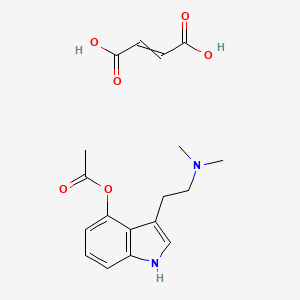
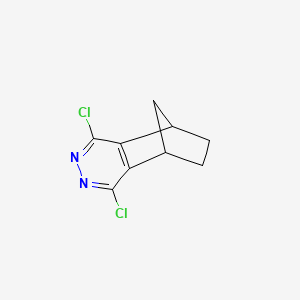
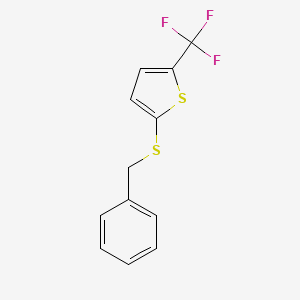
![3-[[4-(4-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13702978.png)


